Cas no 921569-23-5 (4-chloro-N-4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylbenzamide)

4-Chloro-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide is a synthetic organic compound featuring a benzofuran-thiazole hybrid scaffold with a chloro-substituted benzamide moiety. This structure imparts potential biological activity, making it of interest in pharmaceutical and agrochemical research. The ethoxy group on the benzofuran ring enhances solubility and metabolic stability, while the chloro substituent may influence binding affinity in target interactions. The thiazole core contributes to its heterocyclic diversity, often associated with antimicrobial or kinase inhibitory properties. Its well-defined molecular architecture allows for precise modifications, facilitating structure-activity relationship studies. Suitable for experimental applications, this compound requires handling under controlled conditions due to its reactive functional groups.
4-chloro-N-4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylbenzamide structure
921569-23-5 structure
Product name:4-chloro-N-4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylbenzamide
CAS No:921569-23-5
MF:C20H15ClN2O3S
MW:398.862702608109
CID:6431518
PubChem ID:41645447

4-chloro-N-4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 4-chloro-N-4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylbenzamide
    • 4-chloro-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
    • AKOS024631400
    • 4-chloro-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide
    • F2252-0183
    • 921569-23-5
    • Inchi: 1S/C20H15ClN2O3S/c1-2-25-16-5-3-4-13-10-17(26-18(13)16)15-11-27-20(22-15)23-19(24)12-6-8-14(21)9-7-12/h3-11H,2H2,1H3,(H,22,23,24)
    • InChI Key: AFWALJANSBSAAE-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C(NC1=NC(=CS1)C1=CC2C=CC=C(C=2O1)OCC)=O

Computed Properties

  • Exact Mass: 398.0491912g/mol
  • Monoisotopic Mass: 398.0491912g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 5
  • Complexity: 518
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.2
  • Topological Polar Surface Area: 92.6Ų

4-chloro-N-4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylbenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2252-0183-100mg
4-chloro-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
921569-23-5 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2252-0183-40mg
4-chloro-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
921569-23-5 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2252-0183-50mg
4-chloro-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
921569-23-5 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2252-0183-2μmol
4-chloro-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
921569-23-5 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2252-0183-10μmol
4-chloro-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
921569-23-5 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2252-0183-30mg
4-chloro-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
921569-23-5 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2252-0183-2mg
4-chloro-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
921569-23-5 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2252-0183-3mg
4-chloro-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
921569-23-5 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2252-0183-4mg
4-chloro-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
921569-23-5 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2252-0183-25mg
4-chloro-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
921569-23-5 90%+
25mg
$109.0 2023-05-16

4-chloro-N-4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylbenzamide Related Literature

Additional information on 4-chloro-N-4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylbenzamide

Comprehensive Overview of 4-chloro-N-4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylbenzamide (CAS No. 921569-23-5)

4-chloro-N-4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylbenzamide (CAS No. 921569-23-5) is a synthetic organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features and potential applications. This compound belongs to the class of benzamide derivatives, which are known for their diverse biological activities. The presence of both benzofuran and thiazole moieties in its structure makes it a promising candidate for further exploration in drug discovery and material science.

The molecular structure of 4-chloro-N-4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylbenzamide includes a chloro-substituted benzamide group linked to a thiazole ring, which is further connected to a 7-ethoxybenzofuran scaffold. This combination of functional groups contributes to its potential as a kinase inhibitor or receptor modulator, topics frequently searched by researchers in medicinal chemistry. Recent trends in AI-driven drug discovery have highlighted the importance of such compounds in virtual screening and molecular docking studies.

In the context of current research hotspots, 4-chloro-N-4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylbenzamide aligns with the growing interest in heterocyclic compounds for treating chronic diseases. The benzofuran-thiazole hybrid structure is particularly relevant to studies on anti-inflammatory and antioxidant agents, which are among the most searched topics in pharmacological databases. Its ethoxy group also makes it a subject of interest in prodrug design, a trending area in pharmaceutical development.

From a synthetic chemistry perspective, the preparation of CAS No. 921569-23-5 involves multi-step organic reactions, including amide coupling and heterocycle formation. These processes are frequently discussed in academic forums and patent literature, reflecting the compound's significance in process chemistry optimization. The chloro substituent offers opportunities for further derivatization, making it a versatile intermediate in structure-activity relationship (SAR) studies.

Analytical characterization of 4-chloro-N-4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylbenzamide typically employs advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods are crucial for quality control in pharmaceutical manufacturing, a subject of increasing importance in regulatory discussions. The compound's physicochemical properties, including solubility and stability, are also critical parameters frequently investigated in preformulation studies.

In material science applications, the benzofuran-thiazole core of this compound shows potential for organic electronic materials development. This aligns with current searches for small molecule semiconductors and OLED materials. The conjugated system within its structure suggests possible applications in photovoltaic devices or sensors, areas experiencing rapid growth in renewable energy research.

Environmental and safety aspects of CAS No. 921569-23-5 follow standard laboratory handling procedures for organic compounds. While not classified as hazardous, proper chemical safety protocols should always be observed during its manipulation. The compound's biodegradation profile and ecotoxicological data represent important research directions in line with current green chemistry initiatives.

The patent landscape surrounding 4-chloro-N-4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylbenzamide indicates growing intellectual property interest, particularly in therapeutic applications. This reflects broader industry trends where small molecule drugs continue to dominate pharmaceutical pipelines despite the rise of biologics. The compound's structure-activity relationship makes it a valuable template for medicinal chemistry optimization programs.

Future research directions for CAS No. 921569-23-5 may include exploration of its biological targets and potential as a lead compound in various therapeutic areas. The integration of computational chemistry tools with experimental validation represents a powerful approach to accelerate such investigations. These aspects are particularly relevant to researchers searching for drug discovery methodologies and hit-to-lead optimization strategies.

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